
Mibefradil dihydrochloride
概要
説明
ミベフラジル塩酸塩は、当初、高血圧症および慢性狭心症の治療のために開発された医薬品化合物です。 これは、心臓および血管平滑筋のT型(低電圧)およびL型(高電圧)カルシウムチャネルの両方のカルシウムイオン流入を阻害する非選択的カルシウムチャネルブロッカーです 。 この化合物は、ポシコーという商品名で販売されていましたが、潜在的に深刻な健康上のリスクのために市場から自主的に撤退されました .
準備方法
ミベフラジル塩酸塩の合成は、いくつかのステップを含みます。重要な合成経路には、ベンゾイミダゾール誘導体の調製、続いてテトラロール構造の形成が含まれます。 最終生成物は、中間体を塩酸と反応させて二塩酸塩を形成することによって得られます 。 工業生産方法は通常、収率と純度を最大化するように、温度、圧力、溶媒の選択などの反応条件を最適化することを含みます .
化学反応の分析
Hydrolysis of the Ester Side Chain
The primary chemical reaction involves esterase-mediated hydrolysis of the methoxyacetate ester group, yielding the alcohol metabolite Ro 40-5966 (Figure 1). This reaction is pH-dependent and occurs both in vivo and under alkaline conditions in vitro .
Key Data:
Reaction Condition | Enzyme/Catalyst | Product | Bioactivity (% of Parent) |
---|---|---|---|
Alkaline hydrolysis (10N NaOH, 12 min) | None | Ro 40-5966 | ~10% |
In vivo (plasma esterases) | Esterases/CYP3A4 | Ro 40-5966 + glucuronides | ≤10% |
-
Mechanism : Nucleophilic attack by water or hydroxide ions at the ester carbonyl carbon, leading to cleavage of the ester bond .
-
Impact : Ro 40-5966 retains partial L-type calcium channel blocking activity but lacks T-type selectivity .
Cytochrome P450-Mediated Oxidation
Mibefradil undergoes CYP3A4-catalyzed oxidation , forming hydroxylated metabolites. This pathway diminishes with chronic dosing due to autoinhibition of CYP3A4 .
Metabolic Interactions:
CYP Enzyme | Inhibition by Mibefradil (IC₅₀) | Clinical Relevance |
---|---|---|
CYP3A4 | 0.2–1.0 μM | Drug-drug interactions (e.g., statins, antifungals) |
CYP2D6 | >10 μM | Minor interaction risk |
CYP2C9 | >10 μM | Limited significance |
-
Oxidation Sites : Predominantly at the tetralin ring and benzimidazole moiety .
-
Consequences : Reduced clearance of co-administered drugs metabolized by CYP3A4, contributing to mibefradil’s market withdrawal .
Glucuronidation
Secondary phase II metabolism involves uridine 5'-diphospho-glucuronosyltransferase (UGT) conjugation, producing water-soluble glucuronides excreted renally .
Reaction Characteristics:
-
Substrate : Hydroxylated metabolites (from CYP3A4 oxidation) and Ro 40-5966.
-
Outcome : Enhanced renal excretion, minimizing systemic accumulation .
Degradation Under Stress Conditions
Forced degradation studies reveal instability under acidic/alkaline hydrolysis and oxidative stress :
Condition | Degradation Products | Stability Profile |
---|---|---|
0.1N HCl (60°C, 24h) | Ro 40-5966, des-fluoro derivatives | >20% degradation |
3% H₂O₂ (RT, 24h) | Oxidized benzimidazole derivatives | Moderate instability |
Photolysis (UV, 48h) | Photoisomers | <10% degradation |
Synthetic Modifications
Derivatives like NNC55-0396 are synthesized via ester hydrolysis followed by structural optimization to enhance T-type selectivity and reduce CYP3A4 inhibition .
Comparative Pharmacodynamics:
Parameter | This compound | NNC55-0396 |
---|---|---|
T-type IC₅₀ | 2.7 μM | 1.2 μM |
L-type IC₅₀ | 18.6 μM | >30 μM |
CYP3A4 Inhibition | Strong (IC₅₀ ~0.2 μM) | Weak (IC₅₀ >10 μM) |
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) methods are pivotal for tracking reaction outcomes:
Column | Mobile Phase | Detection (λ) | Retention Time (min) |
---|---|---|---|
C18 (150mm × 4.6mm) | Acetonitrile/H₂O (70:30) | 275 nm | 12.3 (mibefradil) |
8.9 (Ro 40-5966) |
科学的研究の応用
Cardiovascular Applications
Hypertension and Angina Treatment
Mibefradil is primarily recognized for its role in managing hypertension and chronic stable angina. As the first T-type calcium channel blocker, it operates differently from traditional L-type calcium channel blockers by selectively blocking T-type channels, which are activated at lower voltages. This mechanism allows for effective vasodilation without causing reflex tachycardia, a common side effect of other calcium channel blockers .
Clinical Efficacy
- Blood Pressure Reduction : Clinical studies have shown that mibefradil significantly reduces blood pressure, often more effectively than diltiazem and comparably to amlodipine and nifedipine .
- Exercise Tolerance : In patients with chronic stable angina, mibefradil has been demonstrated to improve exercise tolerance and delay ischemia onset during physical activity .
Study | Population | Outcome |
---|---|---|
AAFP Review | Hypertensive patients | Mibefradil more effective than diltiazem |
PubMed Study | Angina patients | Improved exercise capacity and reduced ischemia onset |
Anti-Cancer Potential
Recent research has explored mibefradil's potential as an anti-cancer agent. Its ability to block Orai channels, which are involved in store-operated calcium entry (SOCE), suggests a novel mechanism for regulating cell growth and apoptosis in cancer cells .
Metabolic Effects
Mibefradil has also been investigated for its effects on glucose metabolism. Studies indicate that it can reduce blood glucose levels in diabetic models by modulating T-type calcium channel activity . This positions mibefradil as a potential therapeutic target for diabetes management.
Key Findings
- Hypoglycemic Effects : In db/db mice, mibefradil treatment resulted in significant reductions in fasting blood glucose and triglycerides .
- Mechanistic Insights : The drug's action on T-type calcium channels may play a critical role in regulating insulin sensitivity and glucose homeostasis.
Study | Model | Outcome |
---|---|---|
PMC Study | db/db mice | Reduced fasting blood glucose levels |
PMC Study | db/db mice | Decreased triglycerides and improved insulin sensitivity |
Safety Profile and Side Effects
While mibefradil is generally well-tolerated, some side effects have been reported. These include dizziness, fatigue, and lightheadedness. Notably, the incidence of peripheral edema is lower compared to other calcium channel blockers like diltiazem and nifedipine .
作用機序
ミベフラジル塩酸塩は、L型カルシウムチャネルよりもT型カルシウムチャネルを選択的にブロックすることにより、その効果を発揮します。 この選択的な遮断により、心臓および血管平滑筋細胞へのカルシウムイオンの流入が減少するため、血管拡張と末梢血管抵抗の低下につながります 。 この化合物はまた、洞結節および房室結節伝導を遅くし、心拍数のわずかな減少と心筋酸素需要の減少をもたらします .
類似化合物との比較
ミベフラジル塩酸塩は、T型カルシウムチャネルを選択的に遮断するという点でユニークです。類似の化合物には以下が含まれます。
ニフェジピン: 主にL型カルシウムチャネルをブロックし、高血圧症および狭心症の治療に使用されます。
アムロジピン: 同様の用途を持つ別のL型カルシウムチャネルブロッカー。
ジルチアゼム: L型およびT型カルシウムチャネルの両方をブロックしますが、ミベフラジルと比較して選択性が低い。ミベフラジルのT型チャネルに対する独特の選択性は、これらの他のカルシウムチャネルブロッカーとは異なるものです.
特性
CAS番号 |
116666-63-8 |
---|---|
分子式 |
C29H39ClFN3O3 |
分子量 |
532.1 g/mol |
IUPAC名 |
[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate;hydrochloride |
InChI |
InChI=1S/C29H38FN3O3.ClH/c1-20(2)28-23-12-11-22(30)18-21(23)13-14-29(28,36-27(34)19-35-4)15-17-33(3)16-7-10-26-31-24-8-5-6-9-25(24)32-26;/h5-6,8-9,11-12,18,20,28H,7,10,13-17,19H2,1-4H3,(H,31,32);1H/t28-,29-;/m0./s1 |
InChIキー |
UKGWRIXCWLUSJF-OCPPCWRMSA-N |
SMILES |
CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.Cl.Cl |
異性体SMILES |
CC(C)[C@H]1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.Cl |
正規SMILES |
CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.Cl |
外観 |
Assay:≥95%A crystalline solid |
Key on ui other cas no. |
116666-63-8 |
関連するCAS |
116644-53-2 (Parent) |
同義語 |
[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate; dihydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Mibefradil dihydrochloride?
A1: this compound primarily acts as a T-type calcium channel blocker. [] This means it inhibits the flow of calcium ions through these channels, which are involved in various cellular processes, including smooth muscle contraction and neuronal excitability.
Q2: Beyond its calcium channel blocking activity, has this compound shown potential in other therapeutic areas?
A3: Interestingly, this compound has been identified as a potential radiosensitizer for glioblastoma multiforme (GBM). [, , , ] This means it can enhance the sensitivity of tumor cells to radiation therapy. Studies indicate that this compound might achieve this by inhibiting DNA repair mechanisms, specifically nonhomologous end-joining (NHEJ) and homologous recombination (HR), in tumor cells. []
Q3: Are there any clinical trials investigating the use of this compound as a radiosensitizer?
A4: Yes, a Phase I clinical trial has been initiated to evaluate the safety and maximum tolerated dose of this compound when combined with hypofractionated radiation therapy in patients with recurrent GBM. [, , ]
Q4: How does this compound compare to other radiosensitizers in preclinical studies?
A5: Preclinical studies using a high-throughput cell-based screen have shown that this compound exhibits potent DSB repair inhibition and effectively radiosensitizes cancer cell lines in vitro. [] This suggests it holds promise as a potential chemo- and radiosensitizer, comparable to other agents under investigation.
Q5: Has this compound demonstrated any effects on cardiac tissue remodeling?
A6: Studies in dogs with induced atrial fibrillation have shown that this compound might reduce fibrosis in atrial myocytes. [] This finding suggests a potential role for this compound in mitigating adverse cardiac remodeling associated with atrial fibrillation.
Q6: What is the role of this compound in understanding calcium signaling in smooth muscle cells?
A7: Research using mouse vas deferens has shown that this compound, along with other T-type calcium channel blockers, did not significantly impact the amplitude of excitatory junction potentials or neuroeffector calcium transients. [] This suggests that T-type calcium channels might not play a major role in amplifying calcium influx through P2X receptors in this specific smooth muscle model.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。